6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Structural Overview and Nomenclature
This compound possesses a distinctive molecular architecture characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring, creating the pyrrolopyridine core structure. The compound carries the molecular formula C8H7ClN2 and exhibits a molecular weight of 166.61 grams per mole. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, where the pyrrolo[2,3-b]pyridine designation indicates the specific fusion pattern between the heterocyclic rings. The chloromethyl substituent located at the 6-position of the pyridine ring significantly influences the compound's chemical reactivity and biological properties.
The structural framework of this compound can be represented through multiple chemical notation systems. The compound's Simplified Molecular Input Line Entry System notation is ClCC1=CC=C2C=CNC2=N1, while its International Chemical Identifier key is VDJZAHDFLSNLGB-UHFFFAOYSA-N. These standardized representations facilitate accurate identification and database searches across chemical literature and commercial suppliers. The canonical Simplified Molecular Input Line Entry System format ClCC1=CC=C2C=CNC2=N1 provides a concise linear representation of the molecular structure, enabling computational analysis and structural comparison with related compounds.
The three-dimensional conformation of this compound exhibits planarity across the fused ring system, with the chloromethyl group extending outward from the molecular plane. This spatial arrangement contributes to the compound's ability to participate in various intermolecular interactions, including hydrogen bonding through the pyrrole nitrogen and halogen bonding through the chlorine atom. The electronic distribution within the molecule creates regions of distinct reactivity, with the chloromethyl group serving as an electrophilic center susceptible to nucleophilic attack, while the nitrogen atoms in the heterocyclic framework can participate in coordination chemistry and hydrogen bonding interactions.
Historical Context in Heterocyclic Chemistry
The development of pyrrolopyridine compounds, including this compound, represents a significant milestone in the evolution of heterocyclic chemistry research. Pyrrolopyridine derivatives have garnered substantial attention due to their diverse pharmacological characteristics, which include anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-multidrug resistance, anti-hypertensive, and antipyretic activities. The systematic study of these compounds emerged from the recognition that fused heterocyclic molecules containing both pyrrole and pyridine components often exhibit enhanced biological activity compared to their individual ring counterparts.
Historical investigations into pyrrolopyridine chemistry revealed that these compounds, also referred to as 7-azaindoles, possess preferential bioactive applications compared to comparable indole moieties due to their essential physicochemical features. The incorporation of nitrogen atoms into the heterocyclic framework fundamentally alters the electronic properties and reactivity patterns, creating opportunities for novel chemical transformations and biological interactions. Early synthetic approaches to pyrrolopyridine compounds focused on multi-step procedures involving the construction of the fused ring system from simpler precursors, often requiring harsh reaction conditions and yielding modest product quantities.
The evolution of synthetic methodologies for pyrrolopyridine compounds has progressed significantly over several decades, with researchers developing increasingly efficient and selective approaches. The introduction of cross-coupling reactions, condensation processes, and modern catalytic methods has revolutionized the accessibility of these compounds. Contemporary synthetic strategies emphasize the use of readily available starting materials and environmentally friendly reaction conditions, reflecting the broader trends in sustainable chemistry practices. The development of regioselective functionalization methods has enabled the preparation of specifically substituted pyrrolopyridine derivatives, including chloromethyl-substituted variants like this compound.
Natural product isolation studies have also contributed to the historical significance of pyrrolopyridine compounds. Various natural compounds include 1H-pyrrolo[2,3-b]pyridines, particularly variolins obtained from the antarctic sponge by Kirkpatrick Avarialosa model. These naturally occurring pyrrolopyridine alkaloids demonstrated potent biological activities, inspiring synthetic chemists to develop analogous compounds with improved pharmacological profiles. The structural similarity between synthetic pyrrolopyridine derivatives and natural products has facilitated the rational design of new therapeutic agents based on established structure-activity relationships.
Significance in Medicinal Chemistry and Drug Discovery
This compound occupies a position of considerable importance within medicinal chemistry research due to its utility as both a synthetic intermediate and a bioactive scaffold. The compound's chloromethyl substituent provides a reactive handle for further chemical elaboration, enabling the introduction of diverse functional groups through nucleophilic substitution reactions. This versatility makes the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships and optimize biological activity profiles. The pyrrolopyridine core structure has demonstrated compatibility with various biological targets, making it an attractive foundation for drug discovery efforts.
Research investigations have established that pyrrolopyridine-based compounds exhibit significant activity against multiple therapeutic targets. Several pyrrolo[2,3-b]pyridine-based B-RAF inhibitors are well known and some of them are currently approved by the Food and Drug Administration as anticancer agents. The structural framework of this compound shares key features with these established pharmaceutical agents, suggesting potential applications in oncology research. The compound's ability to undergo facile chemical modifications allows for the systematic exploration of substituent effects on biological activity, facilitating the optimization of pharmacological properties.
The synthetic utility of this compound extends beyond simple substitution reactions to encompass complex multi-step transformations. The chloromethyl group can participate in oxidation reactions to form corresponding aldehydes or carboxylic acids, reduction processes to yield methyl derivatives, and coupling reactions to introduce extended conjugated systems. These transformation possibilities enable the construction of diverse molecular libraries for biological screening, accelerating the identification of lead compounds for pharmaceutical development. The compound's reactivity profile supports both solution-phase and solid-phase synthesis approaches, providing flexibility in synthetic strategy selection.
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZAHDFLSNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267623 | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-81-2 | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 6-(chloromethyl)-1h-pyrrolo[2,3-b]pyridine belongs, exhibit a range of pharmacological effects including anti-inflammatory activities. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators.
Mode of Action
It is known that pyrimidines can interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation.
Pharmacokinetics
The compound’s physical and chemical properties such as its density, melting point, and boiling point can influence its pharmacokinetic properties and thus its bioavailability.
Result of Action
It is known that pyrimidines can exhibit a range of pharmacological effects including anti-inflammatory activities.
Action Environment
It is known that the compound should be stored under inert gas at 2-8°c, suggesting that temperature and atmospheric conditions can influence its stability.
Biochemical Analysis
Biochemical Properties
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as a building block for the synthesis of more complex molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can form complexes with metal ions through its nitrogen atoms, which can influence the activity of metalloenzymes. Additionally, the chloromethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key signaling molecules and receptors. It has been observed to modulate gene expression, potentially through epigenetic mechanisms or direct interaction with transcription factors. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For example, the chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, this compound can influence gene expression by interacting with DNA or RNA, potentially affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including organ damage and adverse effects on the nervous system. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s biological activity and toxicity. For instance, the chloromethyl group can be oxidized or conjugated with glutathione, influencing the compound’s excretion and detoxification. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These distribution patterns can impact the compound’s efficacy and toxicity.
Subcellular Localization
Within cells, this compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function and response.
Biological Activity
6-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural properties suggest it may interact with various biological targets, making it a candidate for further pharmacological evaluation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.
This compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic structure that can be modified for enhanced biological activity. The presence of the chloromethyl group is significant as it can influence the compound's reactivity and interaction with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly in relation to its inhibitory effects on different enzymes and receptors.
Enzyme Inhibition
- Phosphodiesterase Inhibition : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. For instance, a related compound demonstrated an IC50 value of 0.48 μM against PDE4B, indicating strong inhibitory potential .
- Human Neutrophil Elastase (HNE) : Research has indicated that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can retain HNE inhibitory activity. The optimal configuration for activity was found to be at position 5, with IC50 values ranging from 15 to 51 nM for various derivatives .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their FGFR inhibitory activities. One compound exhibited IC50 values of 7 nM for FGFR1 and showed significant anti-proliferative effects on breast cancer cells .
The mechanisms by which this compound exerts its biological effects are primarily through enzyme inhibition and receptor modulation:
- Docking Studies : Molecular docking studies suggest that these compounds interact favorably with target enzymes and receptors, forming stable complexes that inhibit their activity .
- Anti-inflammatory Effects : The inhibition of PDE4B is particularly relevant in the context of inflammatory diseases. Compounds that inhibit this enzyme can reduce levels of pro-inflammatory cytokines such as TNF-α .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Cancer Treatment : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation and induced apoptosis in cancer cell lines. For example, compound 4h not only inhibited FGFRs but also reduced migration and invasion capabilities in breast cancer cells .
- Neurodegenerative Diseases : Some derivatives have been studied for their ability to inhibit DYRK1A, a kinase implicated in Alzheimer's disease. These compounds showed promising results in terms of both enzymatic inhibition and antioxidant properties .
Data Table
| Compound | Target Enzyme/Receptor | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 11h | PDE4B | 480 | Anti-inflammatory |
| Various | HNE | 15-51 | Elastase inhibition |
| 4h | FGFR1 | 7 | Anti-proliferative |
| DYRK1A | DYRK1A | <100 | Neuroprotective |
Scientific Research Applications
Protein Kinase Inhibition
One of the primary applications of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their role as protein kinase inhibitors. These compounds have shown promise in targeting various kinases involved in cancer progression and other diseases. For instance:
- Inhibition of IGF-1R : The compound has been noted for its ability to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which plays a crucial role in tumor growth and survival. This inhibition can potentially lead to the treatment of solid tumors where IGF-1R is overexpressed .
- Targeting SGK-1 Kinase : Another significant application is in the treatment of renal and cardiovascular diseases by inhibiting Serum/Glucocorticoid-regulated Kinase 1 (SGK-1). This kinase is implicated in sodium retention and cell proliferation, making it a target for managing conditions like hypertension and heart failure .
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. Various derivatives have been synthesized to improve potency and selectivity towards specific kinases or cancer types.
Synthetic Pathways
The synthetic routes typically involve:
- Reactions with Boronic Acids : Utilizing Suzuki coupling reactions to introduce aryl groups that may enhance biological activity.
- Bromination and Tosylation : Modifications that facilitate further reactions leading to more complex structures with improved efficacy .
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Case Study 1 : A study demonstrated that a specific derivative significantly reduced tumor growth in xenograft models by effectively inhibiting IGF-1R signaling pathways.
- Case Study 2 : Another investigation focused on the effects of SGK-1 inhibition in renal disease models, showing that treatment with these compounds led to decreased sodium retention and improved renal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Lipophilicity :
- Stability :
Preparation Methods
General Synthetic Strategy
The preparation of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the functionalization of a pyrrolo[2,3-b]pyridine core, either through direct chlorination of a hydroxymethyl precursor or via halogenation of a methyl-substituted intermediate.
One common route involves the chlorination of the corresponding hydroxymethyl derivative (6-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine) using chlorinating agents such as thionyl chloride (SOCl2). This method is widely used in organic synthesis to convert alcohol groups into chlorides, enabling the introduction of the chloromethyl group.
-
- Reagent: Thionyl chloride
- Temperature: Typically 0 to 40 °C for controlled chlorination
- Solvent: Commonly anhydrous solvents like dichloromethane or chloroform
- Reaction time: Several hours under inert atmosphere to avoid side reactions
Mechanism: The hydroxyl group is converted into a better leaving group by thionyl chloride, forming an intermediate chlorosulfite, which then undergoes nucleophilic substitution to yield the chloromethyl compound.
This approach is supported by analogous chlorination reactions in heterocyclic chemistry and is noted for its efficiency and relatively mild conditions.
Synthesis via Halogenation of Methyl-Substituted Pyrrolo[2,3-b]pyridine
An alternative method involves direct halogenation of a methyl group attached to the pyrrolo[2,3-b]pyridine ring to form the chloromethyl derivative.
- Starting material: 6-methyl-1H-pyrrolo[2,3-b]pyridine
- Halogenating agents:
- Chlorine gas or N-chlorosuccinimide (NCS)
- Thionyl chloride under radical or electrophilic conditions
- Reaction conditions:
- Temperature range: 110–150 °C for thermal halogenation
- Solvent: Often neat or in inert solvents
- Atmosphere: Inert gas to prevent oxidation
This method involves the formation of a benzylic-type radical or carbocation intermediate, which is trapped by chlorine to form the chloromethyl group. This approach is more common in industrial-scale synthesis due to its scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination of hydroxymethyl precursor | 6-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine | Thionyl chloride, 0–40 °C, inert solvent | Mild conditions, high selectivity | Requires hydroxymethyl precursor |
| Halogenation of methyl-substituted intermediate | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | Chlorine gas or NCS, 110–150 °C | Scalable, direct conversion | High temperature, possible side reactions |
| Pd-catalyzed cross-coupling + bromination | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Pd catalyst, boronic acids, NBS bromination | Regioselective, versatile | Multi-step, complex setup |
| Industrial chlorination of picoline derivatives | 3-Picoline | Dry HCl gas, chlorination at elevated temp | Industrial scale, cost-effective | Less specific to fused pyrrole system |
Research Findings and Analytical Data
Reaction monitoring: Techniques such as LC-MS and NMR spectroscopy are employed to confirm the formation of chloromethyl derivatives and to assess purity.
Yields: Reported yields for chlorination steps typically range from 60% to 85%, depending on reaction conditions and purification methods.
Selectivity: Careful control of temperature and reagent stoichiometry is critical to avoid over-chlorination or degradation of the heterocyclic core.
Applications: The chloromethyl group introduced serves as a versatile handle for further nucleophilic substitution, enabling the synthesis of diverse functionalized pyrrolo[2,3-b]pyridine derivatives with potential pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis typically involves multi-step protocols, including halogenation, cyclization, and functional group modifications. For example, chloromethylation can be achieved via nucleophilic substitution using reagents like PCl₃ or SOCl₂ under controlled conditions. Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical to maximize yield and purity. Derivatives may require protective group strategies (e.g., tert-butoxycarbonyl) to prevent side reactions during subsequent modifications .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Analytical techniques include:
Q. What preliminary biological assays are recommended for evaluating this compound derivatives?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases (e.g., FGFR1–4) using fluorescence-based or radiometric assays.
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., breast cancer 4T1 cells) to identify antiproliferative effects.
- Solubility and stability studies : Assess pharmacokinetic suitability via HPLC under physiological conditions .
Advanced Research Questions
Q. How does the chloromethyl group influence the reactivity and pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives?
The chloromethyl group enhances electrophilicity, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in target proteins. This can improve binding affinity and selectivity, as seen in FGFR inhibitors where the group interacts with the hydrophobic back pocket of the kinase domain. However, it may also increase off-target effects, necessitating structure-activity relationship (SAR) studies to balance potency and specificity .
Q. What strategies mitigate metabolic instability in this compound derivatives during drug development?
- Bioisosteric replacement : Substitute chlorine with fluorine to reduce susceptibility to glutathione-S-transferase-mediated detoxification.
- Prodrug approaches : Mask the chloromethyl group as a labile ester or carbamate to improve bioavailability.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots and guide structural modifications to enhance half-life .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Molecular docking : Predict binding modes with FGFR1/2/3 (PDB: 3RHU, 3BTL) to optimize substituent placement.
- Molecular dynamics simulations : Evaluate stability of inhibitor-receptor complexes over time.
- QSAR models : Correlate electronic (e.g., Hammett σ) or steric parameters (e.g., Taft Es) with inhibitory activity (IC₅₀) .
Q. What experimental evidence supports the role of 1H-pyrrolo[2,3-b]pyridine derivatives in inducing apoptosis?
- Flow cytometry : Annexin V/PI staining in 4T1 cells treated with compound 4h (10 µM) showed 45% apoptosis vs. 8% in controls.
- Western blotting : Downregulation of survivin (anti-apoptotic protein) and cleavage of caspase-3/8.
- In vivo xenograft models : Tumor volume reduction (58–75%) in murine DMPM models at 25 mg/kg doses .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across structurally similar derivatives?
- Orthogonal assay validation : Confirm kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-FGFR ELISA) methods.
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
- Crystallographic analysis : Compare binding modes of active vs. inactive analogues to pinpoint critical interactions .
Q. What are the best practices for optimizing synthetic yields of this compound?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C).
- Catalytic systems : Use Pd(PPh₃)₄ or CuI for cross-coupling steps (e.g., Suzuki-Miyaura reactions).
- Workup protocols : Employ flash chromatography with gradients (e.g., 10–50% EtOAc/hexane) for efficient purification .
Q. How to evaluate the synergistic effects of this compound derivatives with existing therapies?
- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy (CI < 1) in vitro.
- In vivo co-administration studies : Test with paclitaxel or cisplatin in xenograft models; measure tumor regression and survival rates.
- Transcriptomic profiling : RNA-seq to identify pathways enhanced by combination therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
